N-desmethyl Netupitant D6 is a deuterated derivative of N-desmethyl Netupitant, which itself is a metabolite of the antiemetic drug Netupitant. This compound is characterized by the incorporation of deuterium atoms in place of hydrogen atoms, enhancing its stability and making it particularly useful for various analytical applications. The full chemical name is 2-(3,5-bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide-3,3,3-d3, with a molecular formula of C30H26D6F6N4O and a molecular weight of 584.6 g/mol .
N-desmethyl Netupitant D6 is classified as a stable isotope-labeled compound, specifically designed for research purposes. It serves as a reference material in various scientific studies, particularly those involving pharmacokinetics and metabolic pathways. The compound's isotopic labeling allows researchers to track its behavior in biological systems more accurately .
The synthesis of N-desmethyl Netupitant D6 typically employs standard organic synthesis techniques that utilize precursors containing deuterium-labeled methyl groups. The key steps in the synthesis process include:
These synthetic methods are crucial for producing N-desmethyl Netupitant D6 in sufficient quantities for analytical studies.
N-desmethyl Netupitant D6 has a complex molecular structure characterized by several unique features:
The molecular structure can be represented using various notations:
The chemical reactions involving N-desmethyl Netupitant D6 primarily focus on its interactions with neurokinin 1 receptors and other drugs. Key aspects include:
These studies are essential for optimizing treatment regimens in clinical settings.
N-desmethyl Netupitant D6 functions primarily as a selective antagonist of neurokinin 1 receptors. Its mechanism of action involves:
This understanding is critical for developing effective antiemetic therapies.
N-desmethyl Netupitant D6 has several important applications in scientific research:
[2H]C([2H])([2H])C(C(=O)N(C)c1cnc(cc1c2ccccc2C)N3CCNCC3)(c4cc(cc(c4)C(F)(F)F)C(F)(F)F)C([2H])([2H])[2H] [8] [10]. Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C29H24D6F6N4O |
| Molecular Weight | 570.60 g/mol |
| Appearance | White to off-white solid |
| Storage Stability | -20°C (3 years as powder) |
| Solubility | Soluble in DMSO |
| Deuterium Positions | Two methyl groups |
| Unlabeled Metabolite CAS | 290296-72-9 |
Regulatory Compliance:
Table 2: Research Applications of Deuterated Standards
| Application | Function of N-Desmethyl Netupitant D6 |
|---|---|
| Pharmacokinetic Assays | Internal standard for plasma/serum quantification |
| Metabolite Profiling | Reference for identifying minor metabolites |
| Cross-Species Translation | Comparative metabolism studies (human vs. animal) |
| Method Validation | Calibration standard for regulatory compliance |
N-desmethyl Netupitant is a primary pharmacologically active metabolite of Netupitant, a neurokinin-1 (NK1) receptor antagonist used in chemotherapy-induced nausea and vomiting (CINV) prophylaxis [2] [7]. The deuterated variant (D6) mirrors the metabolic fate of this metabolite while providing analytical distinguishability.
Deuterated Analog Advantages:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: